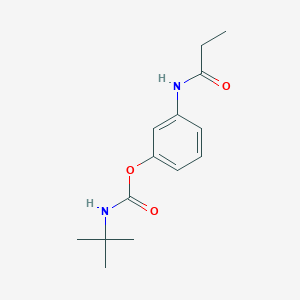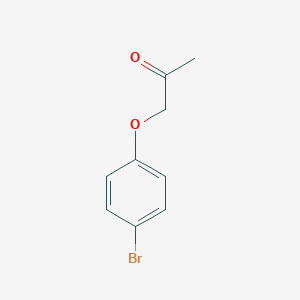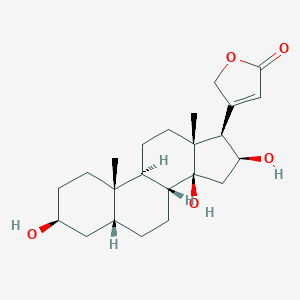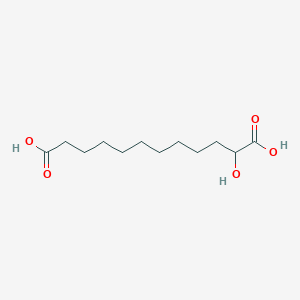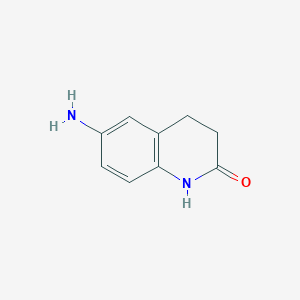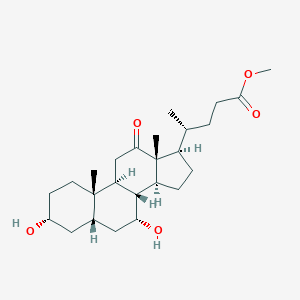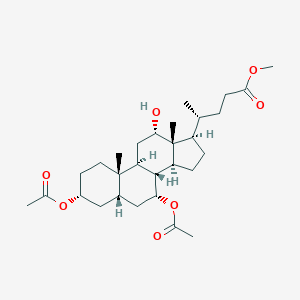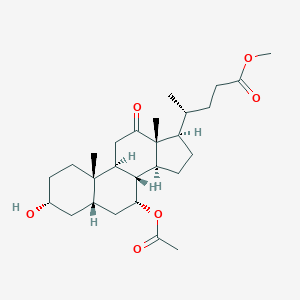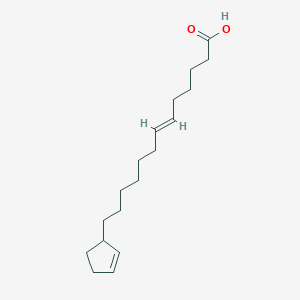
Gorlic acid
Vue d'ensemble
Description
Gorlic acid is a type of fatty acid that is found in the seed oil of Hydnocarpus wightiana . It has a molecular formula of C18H30O2 , with an average mass of 278.430 Da and a monoisotopic mass of 278.224579 Da .
Molecular Structure Analysis
Gorlic acid has a molecular structure represented by the formula C18H30O2 . The structure includes a cyclopentenyl group .Physical And Chemical Properties Analysis
Gorlic acid has a molecular weight of 278.43 . Other physical and chemical properties specific to Gorlic acid are not detailed in the available sources.Applications De Recherche Scientifique
1. Analytical Chemistry Applications
Gorlic acid, along with other compounds like chlorogenic acid, has been utilized in the development of analytical methods. For instance, a method was established for the simultaneous determination of chlorogenic acid and ferlic acid in Gout Granule using High-Performance Liquid Chromatography (HPLC) (Hua, 2010).
2. Environmental Science and Photocatalysis
In the field of environmental science, particularly in photocatalysis, Gorlic acid-related compounds have been explored. A study demonstrated the enhanced photocatalytic performance of an ultrasound-treated GO/TiO2 composite for the degradation of salicylic acid under sunlight illumination (Hunge et al., 2019).
3. Water Treatment and Flocculation
Gorlic acid derivatives, specifically graphene oxide (GO), have been investigated for their potential in water treatment. A study analyzed the flocculation performance and mechanism of GO for the removal of various contaminants from water, indicating its application in water purification processes (Yang et al., 2013).
4. Energy Storage and Sensing Applications
In energy storage and sensing, Gorlic acid derivatives have shown significant potential. A green and efficient reducing agent, caffeic acid, was used for the reduction of graphene oxide (GO), demonstrating its potential for sensing and energy storage applications (Bo et al., 2014).
5. Health and Medical Research
There's also interest in Gorlic acid derivatives in health and medical research. For instance, the catalytic chemistry of glucose oxidase (GOx), a derivative, has been extensively explored for cancer diagnosis and treatment, providing insights into novel clinical solutions (Fu et al., 2018).
Propriétés
IUPAC Name |
(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADKGDBMULSEAC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gorlic acid | |
CAS RN |
502-31-8 | |
| Record name | GORLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



